molecular formula C18H33NO3 B017447 Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate CAS No. 101881-19-0

Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B017447
M. Wt: 311.5 g/mol
InChI Key: HTLJJHYQRUBBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate, also known as MDOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDOPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to interact with cell membranes and facilitate the uptake of drugs and genes. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has a hydrophobic tail and a hydrophilic head, which allows it to interact with both hydrophobic and hydrophilic environments. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to increase the uptake of drugs and genes in cells, which can enhance their therapeutic efficacy.

Biochemical And Physiological Effects

Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for drug delivery and gene therapy applications. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to enhance the uptake of drugs and genes in cells, which can improve their therapeutic efficacy. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate can be easily synthesized using simple reaction conditions and is relatively inexpensive. However, Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has some limitations, including its limited solubility in water and its potential for aggregation in solution. These limitations can affect the stability and efficacy of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate-based formulations.

Future Directions

Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has several potential future directions, including its use as a carrier for delivering drugs and genes to specific cells and tissues, its use as a biosensor for detecting biomolecules, and its use as a scaffold for tissue engineering. Future studies should focus on optimizing the synthesis and formulation of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate-based systems, as well as investigating its mechanism of action and therapeutic efficacy in various applications.

Synthesis Methods

Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 1-dodecanol and pyrrolidin-3-one in the presence of a catalyst. The reaction results in the formation of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate as a yellowish liquid. This method has been optimized to produce high yields of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate with good purity.

Scientific Research Applications

Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and biosensors. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been used as a carrier for delivering drugs and genes to specific cells and tissues. The chemical structure of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate allows it to interact with cell membranes and facilitate the uptake of drugs and genes. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has also been used as a biosensor for detecting various biomolecules, including glucose, cholesterol, and DNA.

properties

IUPAC Name

methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-16(14-17(19)20)18(21)22-2/h16H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLJJHYQRUBBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CC(CC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420900
Record name 1-Lauryl-4-methyloxycarbonyl-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate

CAS RN

101881-19-0
Record name 1-Lauryl-4-methyloxycarbonyl-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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